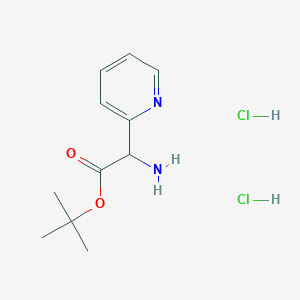

tert-Butyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride

Description

tert-Butyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride (CAS No. 1260637-94-2) is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂·2HCl and a molecular weight of 281.18 g/mol (free base: 208.26 g/mol + 2HCl: 72.92 g/mol). It features a pyridin-2-yl substituent on the amino-acetate backbone and exists as a dihydrochloride salt. This salt form enhances its stability and solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis . The compound is classified under hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation), with precautionary measures emphasizing proper handling and storage .

Properties

Molecular Formula |

C11H18Cl2N2O2 |

|---|---|

Molecular Weight |

281.18 g/mol |

IUPAC Name |

tert-butyl 2-amino-2-pyridin-2-ylacetate;dihydrochloride |

InChI |

InChI=1S/C11H16N2O2.2ClH/c1-11(2,3)15-10(14)9(12)8-6-4-5-7-13-8;;/h4-7,9H,12H2,1-3H3;2*1H |

InChI Key |

VGFCVLWKHYCFPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=CC=N1)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride typically involves the reaction of tert-butyl 2-amino-2-(pyridin-2-yl)acetate with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

Solvent: Common solvents used include methanol or ethanol.

Temperature: The reaction is usually carried out at room temperature.

Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Synthetic Pathways and Nucleophilic Substitution

The synthesis of this compound involves nucleophilic substitution between tert-butyl 2-bromoacetate and pyridin-2-amine. The reaction proceeds under basic conditions (e.g., sodium hydride) in aprotic solvents such as dimethylformamide (DMF) at 60–80°C. The dihydrochloride salt is subsequently formed via treatment with hydrochloric acid.

| Reaction Component | Conditions | Outcome |

|---|---|---|

| tert-Butyl 2-bromoacetate | NaH, DMF, 60–80°C | Formation of tert-butyl 2-amino-2-(pyridin-2-yl)acetate |

| Hydrochloric acid treatment | Room temperature, aqueous HCl | Precipitation of the dihydrochloride salt for improved stability |

Oxidation

The amino group undergoes oxidation to form nitroso or nitro derivatives. Potassium permanganate (KMnO₄) in acidic media (e.g., H₂SO₄) is commonly employed. For example:

Reduction

The pyridine ring can be reduced to a piperidine derivative using:

-

Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ gas.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Pyridine reduction | 10% Pd/C, H₂ (1 atm), ethanol, 25°C | Piperidine derivative with retained ester |

Acylation and Alkylation

The amino group participates in nucleophilic acylations or alkylations:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form amides.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of triethylamine.

Example Reaction:

Salt Formation and Solubility

The dihydrochloride form enhances water solubility, making it suitable for biological assays. Key solubility data include :

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | >50 | 25°C, pH 2–3 |

| DMSO | ~30 | 25°C, requires sonication |

Comparative Reactivity with Isomers

| Isomer | Reactivity Notes |

|---|---|

| Pyridin-2-yl derivative | Enhanced steric hindrance slows alkylation compared to pyridin-3-yl and 4-yl analogs |

| Pyridin-4-yl derivative | Faster oxidation due to electronic effects of the para-substituted amino group |

Scientific Research Applications

tert-Butyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino and pyridinyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural and Functional Differences

The primary analogues of tert-butyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride include tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride (CAS No. 1260639-81-3), which shares the tert-butyl amino-acetate core but differs in substituents and salt form. Below is a comparative analysis:

Table 1: Key Comparative Properties

Physicochemical Implications

- Solubility : The dihydrochloride form of the pyridin-2-yl derivative likely exhibits higher aqueous solubility due to increased ionic character compared to the single hydrochloride salt of the cyclopropylmethyl analogue. This property is critical for bioavailability in drug formulations.

- Stability : Dihydrochloride salts generally offer enhanced hygroscopic stability, which is advantageous for long-term storage. However, the cyclopropylmethyl analogue’s aliphatic structure may confer greater resistance to oxidative degradation .

Biological Activity

tert-Butyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring, an amino group, and a tert-butyl ester. Its chemical structure can be represented as follows:

Research indicates that compounds with similar structures often interact with various biological targets, including:

- Cyclin-dependent kinases (CDKs) : These are crucial for cell cycle regulation. The compound has shown potential as an inhibitor of CDK4, which is implicated in cell proliferation and cancer progression .

- Toll-like receptors (TLRs) : Specifically, it may activate TLR8, which plays a role in immune response modulation. Compounds that activate TLRs can enhance immune responses against tumors and infections .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Study 1: Antitumor Efficacy

A study demonstrated that this compound significantly inhibited the growth of tumor cells in vitro by targeting CDK4 pathways. The compound showed an IC50 value indicating potent activity against various cancer cell lines.

Case Study 2: Immune Response Enhancement

In another investigation, the compound was assessed for its ability to activate TLR8 in human peripheral blood mononuclear cells (PBMCs). Results indicated a marked increase in NF-κB signaling pathways, suggesting its potential as an immunotherapeutic agent.

Case Study 3: Antimicrobial Properties

Research on antimicrobial properties revealed that the compound displayed effectiveness against resistant strains of Staphylococcus aureus and Mycobacterium species, with MIC values ranging from 4 to 8 µg/mL .

Research Findings

Recent studies have highlighted the significance of structure-activity relationships (SAR) in determining the efficacy of similar compounds. For instance:

- Modifications at the C2 position of the pyridine ring were found to influence TLR8 agonistic properties significantly.

- The presence of bulky substituents on the amino group affected the potency and selectivity towards P-gp.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.